molecular formula C9H14N2O B12422753 Phenoxypropazine-d5

Phenoxypropazine-d5

Cat. No.: B12422753
M. Wt: 171.25 g/mol
InChI Key: QNEXFJFTGQBXBJ-VIQYUKPQSA-N
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Description

Phenoxypropazine-d5 is a deuterated form of phenoxypropazine, a non-selective and irreversible monoamine oxidase enzyme inhibitor belonging to the hydrazine chemical class. Phenoxypropazine was initially introduced as an antidepressant in 1961 but was withdrawn in 1966 due to hepatotoxicity concerns .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenoxypropazine-d5 involves the deuteration of phenoxypropazine. The general synthetic route includes the reaction of phenoxypropanol with hydrazine to form phenoxypropazine. For the deuterated version, deuterated reagents are used to replace hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the deuterated compound. The use of deuterated reagents and solvents is crucial in this process.

Chemical Reactions Analysis

Types of Reactions

Phenoxypropazine-d5 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced under specific conditions to yield hydrazine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted phenoxy compounds.

Scientific Research Applications

Phenoxypropazine-d5 has several scientific research applications, including:

    Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its deuterated nature.

    Biology: Studied for its effects on monoamine oxidase enzyme activity.

    Medicine: Investigated for its potential therapeutic effects and toxicity profile.

    Industry: Used in the development of new pharmaceuticals and as a tool in drug metabolism studies.

Mechanism of Action

Phenoxypropazine-d5 exerts its effects by irreversibly inhibiting the monoamine oxidase enzyme. This inhibition leads to an increase in the levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. The molecular targets include the active site of the monoamine oxidase enzyme, where the compound binds and prevents the breakdown of neurotransmitters .

Comparison with Similar Compounds

Similar Compounds

    Phenelzine: Another monoamine oxidase inhibitor with a similar mechanism of action but different chemical structure.

    Isocarboxazid: A hydrazine derivative that also inhibits monoamine oxidase but has a different toxicity profile.

    Tranylcypromine: A non-hydrazine monoamine oxidase inhibitor with a reversible mechanism of action.

Uniqueness

Phenoxypropazine-d5 is unique due to its deuterated nature, which makes it particularly useful in spectroscopic studies. Its irreversible inhibition of monoamine oxidase also distinguishes it from reversible inhibitors like tranylcypromine .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

171.25 g/mol

IUPAC Name

1-(2,3,4,5,6-pentadeuteriophenoxy)propan-2-ylhydrazine

InChI

InChI=1S/C9H14N2O/c1-8(11-10)7-12-9-5-3-2-4-6-9/h2-6,8,11H,7,10H2,1H3/i2D,3D,4D,5D,6D

InChI Key

QNEXFJFTGQBXBJ-VIQYUKPQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC(C)NN)[2H])[2H]

Canonical SMILES

CC(COC1=CC=CC=C1)NN

Origin of Product

United States

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